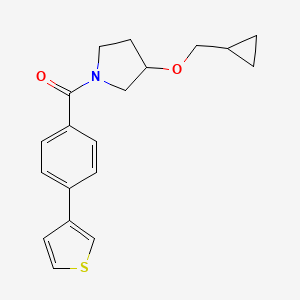
(3-(环丙基甲氧基)吡咯烷-1-基)(4-(噻吩-3-基)苯基)甲酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone is a synthetic organic compound that features a complex structure combining a pyrrolidine ring, a cyclopropylmethoxy group, and a thiophenyl group
科学研究应用
- 研究人员探索了吲哚衍生物的抗病毒潜力,包括含有吡咯烷部分的那些。例如:
- 吡咯烷骨架已被研究用于抗菌活性。 取代的吡咯烷衍生物对不同的细菌菌株显示出不同程度的有效性 .
- 该化合物的结构表明它可能与对抗结核病相关。 需要进一步研究以评估其体外抗结核活性 .
抗病毒活性
抗菌特性
抗结核潜力
总之,“(3-(环丙基甲氧基)吡咯烷-1-基)(4-(噻吩-3-基)苯基)甲酮”在各个领域都具有希望,从抗病毒和抗菌活性到在炎症、癌症和抗氧化方面的潜在应用。 需要进一步研究才能释放其全部治疗潜力 . 如果您需要更详细的信息或其他参考资料,请随时询问!😊
作用机制
Target of Action
The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone” contains a pyrrolidine ring, which is a common structure in many biologically active compounds .
Mode of Action
The mode of action would depend on the specific target of the compound. Pyrrolidine derivatives can interact with their targets in a variety of ways, often involving binding to a specific site on the target molecule .
Biochemical Pathways
Without specific information on the compound’s target, it’s difficult to determine the exact biochemical pathways it might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Pyrrolidine derivatives can have diverse ADME properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate amine precursors under acidic or basic conditions.
Introduction of the Cyclopropylmethoxy Group: This step often involves the reaction of cyclopropylmethanol with a suitable leaving group, such as a halide, in the presence of a base.
Attachment of the Thiophenyl Group: This is usually done via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a thiophenyl boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst.
Industrial Production Methods: For large-scale production, the synthesis would be optimized to ensure high yield and purity. This might involve:
Continuous Flow Chemistry: To improve reaction efficiency and scalability.
Catalyst Recycling: To reduce costs and environmental impact.
Automated Synthesis: To ensure consistency and reduce human error.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophenyl group, leading to sulfoxides or sulfones.
Reduction: Reduction can occur at the carbonyl group, converting it to an alcohol.
Substitution: The methoxy group can be substituted under nucleophilic conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Chemistry:
Catalysis: The compound can be used as a ligand in catalytic reactions due to its unique structural features.
Material Science:
Biology and Medicine:
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Research: Used as a probe to study specific biochemical pathways.
Industry:
Pharmaceuticals: Potential use in the synthesis of new drug candidates.
Agriculture: Possible applications as a pesticide or herbicide due to its bioactive properties.
相似化合物的比较
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(phenyl)phenyl)methanone: Lacks the thiophenyl group, potentially altering its biological activity.
(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(furan-3-yl)phenyl)methanone: Contains a furan ring instead of a thiophene ring, which may affect its electronic properties and reactivity.
Uniqueness: The combination of the cyclopropylmethoxy group, pyrrolidine ring, and thiophenyl group in (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(thiophen-3-yl)phenyl)methanone provides a unique structural framework that can confer specific reactivity and biological activity not seen in similar compounds.
属性
IUPAC Name |
[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-(4-thiophen-3-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO2S/c21-19(20-9-7-18(11-20)22-12-14-1-2-14)16-5-3-15(4-6-16)17-8-10-23-13-17/h3-6,8,10,13-14,18H,1-2,7,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSMLCJBKYHXMFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2CCN(C2)C(=O)C3=CC=C(C=C3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
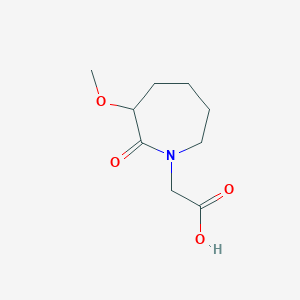

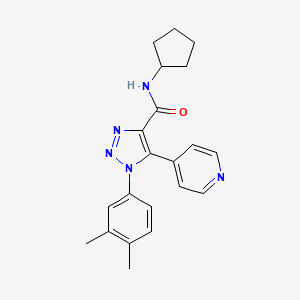
![3-Methyl-6-{[1-(2-phenylethyl)piperidin-4-yl]methoxy}pyridazine](/img/structure/B2433869.png)
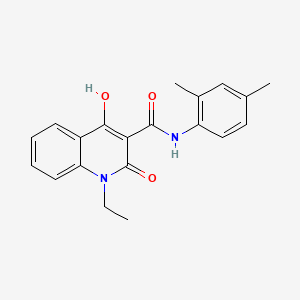
![3-(3-hydroxypropyl)-1,6,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2433873.png)
![2-chloro-N-{5-chloro-[1,3]thiazolo[5,4-b]pyridin-2-yl}pyridine-3-carboxamide](/img/structure/B2433875.png)
![(Z)-methyl 2-(2-((2,5-dichlorothiophene-3-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2433877.png)
![3-[3,5-dimethyl-1-(4-sulfamoylphenyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B2433878.png)
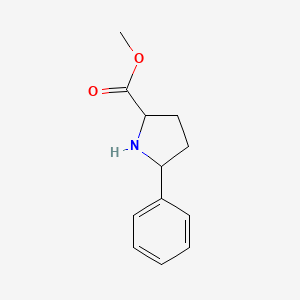
amino}-3-(1H-indol-3-yl)propanoic acid](/img/structure/B2433881.png)
![methyl 2-[4-(3,4,5-trimethoxybenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetate](/img/structure/B2433882.png)
![2,4-dichloro-N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}benzenecarboxamide](/img/structure/B2433884.png)
![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1-benzothiophen-2-ylmethylamino)ethyl]prop-2-enamide](/img/structure/B2433886.png)
